7-Chloroisoquinolin-8-amine
Overview
Description
7-Chloroisoquinolin-8-amine, also known as 7-CQ or 7-chloro-8-aminoisoquinoline, is a heterocyclic organic compound. It has a CAS Number of 55766-90-0 and a molecular weight of 178.62 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 7-Chloroisoquinolin-8-amine and its derivatives involves the use of ultrasound irradiation . The process is known as click synthesis and has been used to create new 7-chloroquinoline derivatives . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of 7-Chloroisoquinolin-8-amine is represented by the linear formula C9H7ClN2 . The InChI Code is 1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H,11H2 .Chemical Reactions Analysis
The chemical reactions involving 7-Chloroisoquinolin-8-amine are primarily related to the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical And Chemical Properties Analysis
7-Chloroisoquinolin-8-amine is a solid at room temperature . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
C–H Bond Activation/Functionalization
- Field : Organic Chemistry
- Application : 7-Chloroisoquinolin-8-amine, also known as 8-Aminoquinoline, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Method : The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
- Results : With the gradual improvement of this system, many outstanding research groups have reported the application of 8-aminoquinolines in this field, especially for the selective functionalization of carboxamide scaffolds .
Synthesis of Quinolin-8-amines
- Field : Organic Synthesis
- Application : Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . They act as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .
- Method : The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results : The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride and represent primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig, respectively, cyclizations in such settings .
Molecular Simulation Visualization
- Field : Computational Chemistry
- Application : 7-Chloroisoquinolin-8-amine is used in computational chemistry for molecular simulation visualizations .
- Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .
- Results : These simulations can provide valuable insights into the behavior of 7-Chloroisoquinolin-8-amine at the molecular level .
Remote C–H Functionalization of 8-Aminoquinoline Ring
- Field : Organic Chemistry
- Application : 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Method : The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
- Results : With the gradual improvement of this system, many outstanding research groups have reported the application of 8-aminoquinolines in this field, especially for the selective functionalization of carboxamide scaffolds .
Safety And Hazards
properties
IUPAC Name |
7-chloroisoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMTNUGYPSZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinolin-8-amine |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.